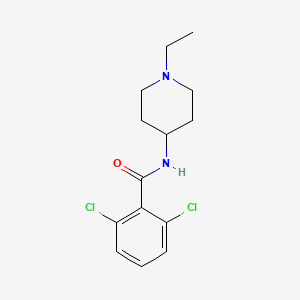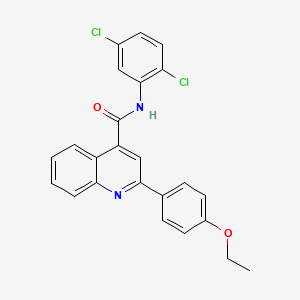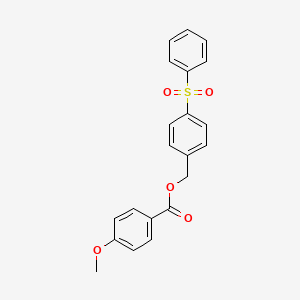
1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl 2-furoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo-substituted naphthalene compounds involves various strategies, including cycloaddition reactions with furan analogues and quinones, leading to the formation of complex structures with regioselectivity influenced by substituents such as bromo groups. For instance, dimethyl-4,5-bis(bromomethylene)furan-2,3-dioate was condensed with unsymmetrical quinones, indicating the role of bromo substituents in directing the cycloaddition outcome (Al Harin et al., 1995).
Molecular Structure Analysis
The molecular structure of bromo-substituted naphthalene derivatives is characterized by the presence of bromo groups which can influence the electronic distribution and reactivity of the molecule. Studies employing techniques such as 2D NMR spectroscopy (HMQC, HMBC) alongside semiempirical AM1 method calculations reveal insights into the regioisomeric structures and electronic properties of these compounds, highlighting the neutral, non-polarized nature of the dienes involved (Al Harin et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of bromo-substituted naphthalene derivatives includes participation in Diels-Alder reactions, highlighting the versatility of these compounds in forming complex molecular architectures. The generation of ortho-SF5-benzyne and its reactions with furans demonstrate the potential for synthesizing naphthalene derivatives with diverse substituents, including bromo, amino, and hydroxy groups (Kanishchev & Dolbier, 2016).
Applications De Recherche Scientifique
Cycloaddition Reactions and Regioselectivity : Al Harin et al. (1995) discussed the cycloaddition of a furan analogue with quinones and bromo derivatives. This study emphasized the regioselectivity of cycloadditions from brominated quinones compared to non-brominated ones, highlighting the role of 1-bromo-5,6,7,8-tetrahydro-2-naphthalenyl derivatives in synthetic chemistry (Al Harin et al., 1995).
Synthesis of Polycyclic Oxygen Aromatics : Kasturi et al. (1990) explored the one-pot synthesis of polycyclic oxygen aromatics. They used bromo-substituted naphthalene compounds in reactions with tetrachlorocatechol, resulting in the formation of various complex compounds. This research provides insights into the applications of bromo-naphthalene derivatives in organic synthesis (Kasturi et al., 1990).
Synthesis of Cycloproparenes : Müller and Schaller (1989) reported the synthesis of cycloproparenes through the aromatization of 7‐Oxanorbornenes with low-valent titanium, using bromo-substituted naphthalene derivatives. This study showcases the application of such compounds in the synthesis of complex organic structures (Müller & Schaller, 1989).
Organocatalytic Cloke-Wilson Rearrangement : Zhang et al. (2023) utilized 2-(bromomethyl)naphthalene for the Cloke-Wilson rearrangement, a carbocation-initiated tandem ring opening/cyclization process. This research highlights the use of bromo-substituted naphthalene derivatives in organocatalysis, particularly for constructing dihydrofurans under metal-free conditions (Zhang et al., 2023).
Halogenation Studies : Taouss and Jones (2011) investigated the halogenation of gold(I) halides with phosphine chalcogenide, using 1,8-bis(diphenylphosphino)naphthalene. This study provides insight into the reactivity and applications of bromo-substituted naphthalenes in coordination chemistry (Taouss & Jones, 2011).
Propriétés
IUPAC Name |
(1-bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-14-11-5-2-1-4-10(11)7-8-12(14)19-15(17)13-6-3-9-18-13/h3,6-9H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPLTVYJWRYTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2Br)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-5,6,7,8-tetrahydronaphthalen-2-yl) furan-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4581174.png)

![ethyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4581185.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4581186.png)

![4-[2-(2-hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4581199.png)
![N-(4-bromo-2-chlorophenyl)-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarboxamide](/img/structure/B4581203.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(4-quinolinylmethyl)propanamide](/img/structure/B4581214.png)
![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581227.png)
![5-bromo-N-[3-(1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B4581230.png)
![methyl {2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4581233.png)
![5-{5-methyl-2-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581234.png)
